4-Fluoro-3-methylbenzonitrile
Description
Structure
2D Structure
Properties
IUPAC Name |
4-fluoro-3-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEAHKIIWJDJFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381307 | |
| Record name | 4-Fluoro-3-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185147-08-4 | |
| Record name | 4-Fluoro-3-methylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185147-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-3-methylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways for 4 Fluoro 3 Methylbenzonitrile
Established Synthetic Routes to 4-Fluoro-3-methylbenzonitrile and Analogues
The construction of the this compound scaffold and its analogues relies on a set of well-established reaction classes. These methods provide reliable access to the target molecule from readily available starting materials.
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of fluorinated aromatic compounds. nih.govwhiterose.ac.uk This reaction typically involves the displacement of a leaving group, often a halogen, from an electron-deficient aromatic ring by a nucleophile. researchgate.net In the context of synthesizing substituted benzonitriles, the fluorine atom itself can be the subject of substitution, or it can activate the ring towards substitution of another leaving group. nih.govresearchgate.net For instance, in the synthesis of fluorinated benzofuran (B130515) derivatives, pentafluorobenzonitrile (B1630612) undergoes regioselective nucleophilic substitution, primarily at the 4-position. nih.gov This highlights the principle that the presence of electron-withdrawing groups, such as the nitrile group, facilitates SNAr reactions. researchgate.net The reactivity order for leaving groups in SNAr reactions is often F > Cl > Br > I, which is contrary to the trend in SN2 reactions. nih.govresearchgate.net This is because the rate-determining step is the initial attack of the nucleophile, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic. acs.org
Microwave-assisted SNAr reactions have been shown to significantly accelerate the synthesis of fluorinated aromatic compounds. nih.govresearchgate.net For example, the synthesis of meta-halo-3-methylbenzonitrile derivatives demonstrated that the fluoro-precursor provided a significantly higher labeling yield compared to chloro- and bromo-precursors under microwave irradiation. nih.govresearchgate.net
Cross-Coupling Reactions in Fluorinated Benzonitrile (B105546) Synthesis
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they play a crucial role in the synthesis of functionalized benzonitriles. researchgate.netresearchgate.net These reactions typically involve the coupling of an aryl halide or triflate with a suitable coupling partner in the presence of a palladium catalyst and a ligand. nih.govmit.edursc.org The general mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation and reductive elimination to yield the final product. researchgate.netresearchgate.net
A significant challenge in palladium-catalyzed cyanation is the deactivation of the catalyst by the cyanide anion. researchgate.netnih.gov To overcome this, various strategies have been developed, such as using less toxic and less reactive cyanide sources like potassium ferrocyanide (K4[Fe(CN)6]). nih.govorganic-chemistry.org Mild reaction conditions have been developed that allow for the cyanation of a broad range of (hetero)aryl halides and triflates at low catalyst loadings and temperatures. mit.edu For example, a system using a specific palladium precatalyst has been shown to be effective for the cyanation of aryl chlorides at low catalyst loadings. nih.gov The choice of ligand is also critical for the success of these reactions, with sterically demanding, electron-rich phosphines often being employed. organic-chemistry.org
The table below summarizes representative palladium-catalyzed cyanation reactions for the synthesis of benzonitriles.
| Aryl Halide/Triflate | Cyanide Source | Catalyst System | Conditions | Yield | Reference |
| Aryl Chloride | K4[Fe(CN)6]·3H2O | Pd precatalyst (P1) | 100 °C, 1 h | Excellent | nih.gov |
| Aryl Bromide | K4[Fe(CN)6] | Pd(OAc)2 | - | Good to Excellent | organic-chemistry.org |
| (Hetero)aryl Halides/Triflates | - | Palladium catalyst | rt to 40 °C | - | mit.edu |
Friedel-Crafts Acylation Approaches
The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govsigmaaldrich.comchemistrysteps.comwikipedia.org This reaction proceeds through an electrophilic aromatic substitution mechanism where a resonance-stabilized acylium ion acts as the electrophile. sigmaaldrich.comchemistrysteps.com A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further acylation, thus preventing polyacylation. chemistrysteps.comwikipedia.org
While direct Friedel-Crafts acylation to form a benzonitrile is not standard, the acyl group introduced can be a precursor to the nitrile. For example, a related synthesis of 4-fluoro-2-methylbenzoic acid utilizes a Friedel-Crafts acylation of m-fluorotoluene with trichloroacetyl chloride. google.com The resulting ketone is then hydrolyzed to the carboxylic acid. google.com This demonstrates the synthetic utility of the Friedel-Crafts reaction in creating substituted aromatic compounds that can be further transformed. libretexts.org The regioselectivity of the reaction is governed by the directing effects of the substituents already present on the aromatic ring. libretexts.org
Modern variations of the Friedel-Crafts acylation utilize a range of catalysts, including other Lewis acids and solid acid catalysts, to improve reaction conditions and reduce environmental impact. ethz.chchemistryjournals.net
Diazotization and Cyano-Group Introduction Methods
The Sandmeyer reaction is a well-established method for the synthesis of aryl nitriles from primary aryl amines. thermofisher.comnumberanalytics.combyjus.com The process involves two main steps: the diazotization of the arylamine to form an aryl diazonium salt, followed by reaction with a copper(I) cyanide salt to introduce the nitrile group. numberanalytics.commasterorganicchemistry.com The reaction generally proceeds via a free-radical mechanism involving single electron transfer from the copper catalyst to the diazonium salt. byjus.com
This method is particularly useful for introducing a cyano group in positions that are not easily accessible through other synthetic routes. byjus.com For the synthesis of this compound, the corresponding starting material would be 4-fluoro-3-methylaniline. The amine is first treated with a diazotizing agent, such as sodium nitrite (B80452) in the presence of a strong acid, to form the diazonium salt in situ. This intermediate is then reacted with copper(I) cyanide to yield the desired benzonitrile. thermofisher.commasterorganicchemistry.com
Recent advancements have explored copper-free Sandmeyer cyanation reactions, utilizing alternative reagents to facilitate the transformation under milder conditions. unito.it
Advanced Synthetic Transformations Involving this compound
Once synthesized, this compound can undergo further transformations to introduce additional functional groups, leading to more complex molecular architectures.
Regioselective Functionalization of the Benzonitrile Core
The regioselective functionalization of the this compound core allows for the precise introduction of substituents at specific positions on the aromatic ring. This control is crucial for the synthesis of complex target molecules.
Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization. wikipedia.orgorganic-chemistry.org In this reaction, a directing metalation group (DMG) on the aromatic ring directs the deprotonation of a specific ortho-position by a strong base, typically an organolithium reagent. wikipedia.org The resulting aryllithium species can then be trapped by various electrophiles. organic-chemistry.org The nitrile group itself can act as a moderate directing group in DoM reactions. organic-chemistry.org This allows for functionalization at the positions ortho to the cyano group. For this compound, this would correspond to the C2 and C6 positions. However, the presence of other substituents (fluoro and methyl groups) will influence the regioselectivity of the lithiation.
In addition to DoM, other C-H activation strategies, such as iridium-catalyzed borylation, can provide alternative regioselectivities. nih.govfigshare.com For example, in 4-substituted benzonitriles, Ir-catalyzed borylation can lead to functionalization at the 2-position, adjacent to the cyano group, which is often difficult to achieve through other methods. nih.govfigshare.com
Catalytic Reactions for Derivatization
The chemical structure of this compound, featuring a nitrile group and a fluorinated aromatic ring, offers multiple sites for catalytic derivatization. These reactions are crucial for synthesizing a wide array of more complex molecules for various applications. Key catalytic transformations include cycloadditions to form tetrazoles, cross-coupling reactions to build larger molecular frameworks, and reduction of the nitrile group.
[3+2] Cycloaddition for Tetrazole Synthesis: The nitrile group readily participates in [3+2] cycloaddition reactions with azides to form 5-substituted-1H-tetrazoles, which are significant in medicinal chemistry as bioisosteres of carboxylic acids. Various catalytic systems have been developed to facilitate this transformation efficiently. While specific data for this compound is not always published in isolation, the reactivity is well-represented by reactions with analogous fluorinated benzonitriles. Catalysts range from simple Lewis acids to complex transition metal systems and reusable heterogeneous catalysts. For instance, the synthesis of 5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole is a key derivatization. biosynth.com
Cross-Coupling Reactions: The aromatic ring of this compound can be functionalized via transition-metal-catalyzed cross-coupling reactions. The Negishi coupling, for example, utilizes an organozinc reagent derived from the corresponding aryl halide. The preparation of (4-fluoro-3-methylphenyl)zinc(II) halide is a documented step, which can then be coupled with various organic halides under palladium or nickel catalysis. uni-muenchen.dewikipedia.org This method allows for the formation of C-C bonds, attaching new alkyl or aryl substituents to the benzene (B151609) ring. While the fluorine atom can participate in cross-coupling, it is generally the C-Br or C-I bond that is more reactive.
Catalytic Hydrogenation: The nitrile group can be catalytically reduced to a primary amine, (4-fluoro-3-methylphenyl)methanamine. This transformation is typically achieved using hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel. google.com This amine derivative serves as a valuable building block for further synthetic modifications.
The following interactive table summarizes representative catalytic reactions for the derivatization of this compound and its close analogs.
| Reaction Type | Substrate | Catalyst/Reagents | Product | Yield (%) | Ref. |
| [3+2] Cycloaddition | Benzonitriles | Expanded Perlite (B1173460), [bmim]N₃, Solvent-free | 5-Aryl-1H-tetrazoles | 90-98 | rsc.org |
| [3+2] Cycloaddition | Benzonitriles | Polystyrene/AlCl₃, TMS-azide, Solvent-free | 5-Aryl-1H-tetrazoles | ~79 | rsc.orgnih.gov |
| [3+2] Cycloaddition | Aromatic Nitriles | Co(II)-complex, NaN₃, DMSO | 5-Aryl-1H-tetrazoles | 95-99 | nih.govacs.org |
| Negishi Coupling | (4-fluoro-3-methylphenyl)zinc chloride, Aryl Halide | Pd(OAc)₂, CPhos Ligand, THF | Biaryl Compound | High | nih.gov |
| Catalytic Hydrogenation | 4-methyl-2,3,5,6-tetrafluorobenzonitrile | H₂, Pd/C, Acetic Acid | 4-methyl-2,3,5,6-tetrafluorobenzylamine | - | google.com |
Mechanistic Investigations of Key Synthetic Steps
The primary route to this compound often involves the Sandmeyer reaction, starting from 4-fluoro-3-methylaniline. Mechanistic studies of this reaction are crucial for optimizing reaction conditions and yield.
The Sandmeyer cyanation is widely accepted to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. byjus.comwikipedia.org The key steps are as follows:
Diazotization: The starting primary arylamine, 4-fluoro-3-methylaniline, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form the corresponding diazonium salt, 4-fluoro-3-methyldiazonium chloride.
Single Electron Transfer (SET): The copper(I) cyanide catalyst initiates the core part of the reaction by transferring a single electron to the diazonium salt. jk-sci.comscienceinfo.comtestbook.com This reduces the diazonium cation and oxidizes the catalyst to copper(II).
Formation of Aryl Radical: The resulting diazonium radical is unstable and rapidly decomposes, releasing a molecule of nitrogen gas (N₂) to form a highly reactive 4-fluoro-3-methylphenyl radical. byjus.comlibretexts.org
Ligand Transfer/Product Formation: The aryl radical then reacts with the copper(II) species. In a rapid step, a cyanide ligand is transferred from the [Cu(CN)₂] complex to the aryl radical. rsc.org This step forms the final product, this compound, and regenerates the active copper(I) catalyst, allowing the catalytic cycle to continue. wikipedia.orgjk-sci.com
The presence of biaryl compounds as byproducts in Sandmeyer reactions provides strong evidence for the existence of the aryl radical intermediate. wikipedia.org Kinetic studies on related systems have shown that the ligand transfer from the copper(II) species to the aryl radical is an extremely fast, cage-limited process. rsc.org
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound and related compounds aims to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency.
Solvent-Free and Aqueous Media Syntheses
Traditional organic solvents are often volatile, flammable, and toxic, posing significant environmental and safety concerns. Research into greener alternatives has focused on solvent-free conditions and the use of water as a reaction medium.
Solvent-Free Synthesis: The [3+2] cycloaddition of nitriles with azides to form tetrazoles has been successfully performed under solvent-free conditions. rsc.orgrsc.orgnih.gov For example, using expanded perlite, a naturally occurring siliceous rock, as a heterogeneous catalyst allows for the rapid and high-yield synthesis of tetrazoles from various aryl nitriles without any solvent. rsc.org Similarly, a polystyrene-bound AlCl₃ composite has been used as a recyclable catalyst for the solvent-free synthesis of tetrazoles. rsc.orgnih.gov These methods simplify work-up procedures, reduce waste, and avoid the use of hazardous solvents.
Aqueous Media Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of aromatic nitriles from the corresponding aldehydes has been demonstrated in aqueous systems. One method involves the one-pot conversion of aromatic aldehydes with hydroxylamine (B1172632) hydrochloride in a formic acid-water solution, which minimizes the use of more harmful organic solvents. rsc.orgrsc.org Another approach uses a copper acetate (B1210297) catalyst in water for the conversion of aldoximes to nitriles. researchgate.net The development of water-dispersible palladium catalysts also enables cross-coupling reactions like cyanation to be performed in pure water. acs.org
Catalyst Development for Sustainable Production
A key aspect of green chemistry is the development of highly efficient and recyclable catalysts that minimize waste and energy consumption.
Heterogeneous and Recyclable Catalysts: For the derivatization of nitriles, several sustainable catalysts have been developed. Natural catalysts like expanded perlite and cuttlebone, as well as polymer-supported catalysts, offer the advantages of being inexpensive, readily available, and easily separable from the reaction mixture for reuse. rsc.orgbohrium.com For cyanation reactions, which are fundamental to nitrile synthesis, recyclable nanomagnetic catalysts have been engineered. For example, a palladium catalyst supported on an arginine-modified cobalt ferrite (B1171679) (Pd/CoFe₂O₄@ACT) has shown high efficiency and can be recovered using an external magnet and reused multiple times without significant loss of activity. rsc.orgresearchgate.net
Ionic Liquids: Ionic liquids have been explored as green reaction media and catalysts for the synthesis of benzonitriles. researchgate.netrsc.orgrsc.org They offer benefits such as low vapor pressure, thermal stability, and the ability to be recycled. In one approach, an ionic liquid was used as a recyclable co-solvent and catalyst for the synthesis of benzonitrile from benzaldehyde, eliminating the need for metal salt catalysts and simplifying the separation process. researchgate.netrsc.org
Biocatalysis: The use of enzymes as catalysts represents a highly sustainable approach. Aldoxime dehydratases have been employed for the cyanide-free synthesis of nitriles from aldoximes under mild, aqueous conditions. semanticscholar.org These biocatalysts can handle high substrate loads and operate in environmentally benign systems, offering a promising green alternative to traditional chemical methods.
Advanced Spectroscopic Characterization and Vibrational Analysis of 4 Fluoro 3 Methylbenzonitrile
Vibrational Spectroscopy Studies
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
Theoretical studies using Density Functional Theory (DFT) have been employed to predict the vibrational frequencies of 4-Fluoro-3-methylbenzonitrile. researchgate.net While comprehensive experimental FTIR spectra with detailed peak assignments for this specific isomer are not extensively published, computational models provide significant insight into the expected spectral features.
The calculations are typically performed to identify the characteristic vibrational frequencies of the functional groups present in the molecule. Key vibrations include:
C≡N Stretch: The nitrile group typically exhibits a strong, sharp absorption band in the 2240–2221 cm⁻¹ region.
C-F Stretch: The carbon-fluorine bond is expected to produce a strong absorption in the fingerprint region, generally between 1285-1270 cm⁻¹.
Aromatic C-H Stretch: These vibrations are anticipated to occur in the 3100–3000 cm⁻¹ range. orientjchem.org
Methyl Group (CH₃) Vibrations: The methyl group gives rise to symmetric and asymmetric stretching modes, typically around 3000-2900 cm⁻¹, as well as in-plane bending and rocking modes at lower frequencies. orientjchem.org
Ring Vibrations: The carbon-carbon stretching vibrations within the benzene (B151609) ring usually appear in the 1650–1400 cm⁻¹ region. orientjchem.org
Raman Spectroscopy and Vibrational Mode Assignments
Complementary to FTIR, Raman spectroscopy provides information on the polarizability changes during molecular vibrations. Theoretical calculations of the Raman spectrum of this compound have been performed. researchgate.net These computational studies predict the frequencies and intensities of Raman-active modes. The combination of both calculated FTIR and Raman data allows for a more complete assignment of the 42 normal vibrational modes of the molecule.
Normal Coordinate Analysis and Force Field Refinement
A normal coordinate analysis (NCA) is fundamental to the detailed assignment of vibrational spectra. In modern computational chemistry, this is achieved through quantum chemical calculations, such as the DFT methods applied to this compound. researchgate.net These calculations determine the molecule's optimized geometry and predict its vibrational frequencies and the corresponding atomic motions for each mode.
The theoretical framework used for this compound involved DFT calculations with various basis sets to ensure accuracy. researchgate.net Such an analysis allows for the prediction of the potential energy distribution (PED), which quantitatively describes the contribution of individual bond stretches, angle bends, and torsions to each vibrational mode. This is essential for resolving ambiguities in spectral assignments, particularly in complex molecules where vibrational coupling is common.
| Parameter | Methodology | Basis Sets | Reference |
|---|---|---|---|
| Molecular Geometry Optimization | Density Functional Theory (DFT) | B3LYP/6-311++G(d,p), cc-pvdz, Aug-cc-pvdz | researchgate.net |
| Vibrational Frequency Calculation | Density Functional Theory (DFT) | B3LYP/6-311++G(d,p), cc-pvdz, Aug-cc-pvdz | researchgate.net |
| Normal Modes | 42 modes predicted | N/A | researchgate.net |
Electronic Spectroscopy Investigations
Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule, providing insights into its electronic structure and frontier molecular orbitals.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Theoretical investigations of this compound have been used to predict its electronic absorption properties. researchgate.net These studies, which analyze the electronic transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), determined that the compound has an absorption maximum at approximately 300 nm. researchgate.net This absorption is characteristic of π → π* transitions within the substituted aromatic system.
Synchrotron-Based VUV Photoabsorption Studies
A review of the available scientific literature did not yield specific data regarding synchrotron-based vacuum ultraviolet (VUV) photoabsorption studies for this compound. This advanced technique provides high-resolution data on higher-energy electronic and Rydberg state transitions but does not appear to have been applied to this particular molecule in published research.
Analysis of Electronic Transitions (π→π, Rydberg Transitions)*
The electronic transitions in organic molecules, particularly those with aromatic systems, provide valuable information about their electronic structure. wikipedia.org In molecules like this compound, which contain π-bonds and atoms with non-bonding electrons (like the nitrogen of the nitrile group), several types of electronic transitions can occur, primarily π→π* and n→π* transitions. wikipedia.orguzh.ch
π→π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. uzh.ch They are typically characterized by high molar absorptivity (ε). uobabylon.edu.iq For aromatic compounds like benzene and its derivatives, these transitions are prominent in the UV-visible spectrum. wikipedia.org The presence of substituents on the benzene ring, such as the fluorine atom and the methyl group in this compound, influences the energy of these transitions. The conjugation of the nitrile group with the benzene ring also plays a crucial role. uobabylon.edu.iq Generally, increased conjugation leads to a bathochromic (red) shift, meaning absorption occurs at longer wavelengths. uobabylon.edu.iq
n→π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen atom of the nitrile group) to an antibonding π* orbital. uzh.chlibretexts.org Compared to π→π* transitions, n→π* transitions are typically of lower energy and consequently appear at longer wavelengths in the spectrum. libretexts.org However, they generally have a much lower probability and thus a lower molar absorptivity. uzh.ch The solvent can significantly affect these transitions; polar solvents can cause a hypsochromic (blue) shift for n→π* transitions. uobabylon.edu.iquomustansiriyah.edu.iq
Rydberg Transitions: While π→π* and n→π* are the most commonly discussed transitions for such molecules in standard UV-Vis spectroscopy, Rydberg transitions represent another class of electronic excitation. These transitions involve the excitation of an electron to a high-energy, diffuse orbital that is far from the molecular core. These are high-energy transitions and typically occur in the far-UV region, often overlapping with σ→σ* transitions.
For this compound, the interplay of the electron-withdrawing fluorine atom and the electron-donating methyl group, along with the strongly electron-withdrawing nitrile group, finely tunes the energies of the molecular orbitals. This results in a complex UV-visible spectrum where the positions and intensities of the π→π* and n→π* absorption bands provide a detailed fingerprint of its electronic structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. tandfonline.com By analyzing the spectra of different nuclei, such as ¹H, ¹³C, and ¹⁹F, detailed information about the chemical environment of each atom in this compound can be obtained.
Proton (¹H) NMR Characterization
In the ¹H NMR spectrum of this compound, the chemical shifts and coupling patterns of the aromatic protons provide key structural information. The aromatic region will display signals for the three protons on the benzene ring. Their specific chemical shifts are influenced by the electronic effects of the fluorine, methyl, and nitrile substituents. The fluorine atom, being highly electronegative, will generally deshield adjacent protons, shifting their signals downfield. The methyl group, being electron-donating, will have a shielding effect, shifting nearby proton signals upfield. The coupling between the protons (H-H coupling) and between the protons and the fluorine atom (H-F coupling) will result in complex splitting patterns that are invaluable for assigning the specific resonance to each proton.
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |
| H-2 | Downfield | Doublet of doublets |
| H-5 | Intermediate | Doublet of doublets |
| H-6 | Upfield | Doublet |
| -CH₃ | Upfield | Singlet |
| Note: This is a generalized prediction. Actual values can vary based on solvent and experimental conditions. |
Carbon (¹³C) NMR Structural Elucidation
The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. ksu.edu.sa In this compound, eight distinct signals are expected, corresponding to the six aromatic carbons, the nitrile carbon, and the methyl carbon. The chemical shifts are highly dependent on the electronic environment. ksu.edu.sa
The carbon atom attached to the fluorine (C-4) will show a large downfield shift and will also exhibit splitting due to C-F coupling. The nitrile carbon (C≡N) typically appears in a characteristic region of the spectrum. The carbons adjacent to the substituents will also show predictable shifts based on the electron-withdrawing or -donating nature of the attached groups.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C-CN | ~115-120 |
| C-1 | ~110-125 |
| C-2 | ~130-140 |
| C-3 | ~130-145 |
| C-4 (C-F) | ~160-170 (split by F) |
| C-5 | ~115-125 |
| C-6 | ~125-135 |
| -CH₃ | ~15-25 |
| Note: These are approximate ranges. Actual values can vary. chemguide.co.uk |
Fluorine (¹⁹F) NMR as a Mechanistic and Structural Probe
¹⁹F NMR is an exceptionally sensitive technique for studying fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. alfa-chemistry.com The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment. alfa-chemistry.combiophysics.org This makes ¹⁹F NMR a powerful probe for studying intermolecular interactions and reaction mechanisms.
The position of the ¹⁹F resonance provides a direct measure of the electronic effects of the other substituents on the ring. Any changes in the molecular structure or its environment, such as solvent effects or binding to another molecule, can lead to significant changes in the ¹⁹F chemical shift. biophysics.orgnih.gov Furthermore, the coupling of the fluorine atom to the adjacent protons (H-5 and H-3, though the latter is replaced by a methyl group) and carbons provides additional structural confirmation. The typical chemical shift range for aryl fluorides is between -100 and -170 ppm relative to CFCl₃. ucsb.edu
| Nucleus | Expected Chemical Shift (ppm) |
| ¹⁹F | -100 to -120 (relative to CFCl₃) |
| Note: This is a general range for fluorobenzenes and can be influenced by substituents and solvent. |
Quantum Chemical and Computational Investigations of 4 Fluoro 3 Methylbenzonitrile
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) stands as a powerful computational tool in quantum chemistry for investigating the electronic structure of many-body systems. Calculations for 4-Fluoro-3-methylbenzonitrile were performed using the Gaussian 09 program package, employing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-311++G(d,p) basis set to predict its molecular and electronic properties. orientjchem.org
Optimization of Molecular Geometries and Conformational Analysis
The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable conformation, corresponding to the global minimum energy state. researchgate.net For this compound, the optimized geometrical parameters, including bond lengths and bond angles, have been calculated at the B3LYP/6-311++G(d,p) level of theory. orientjchem.org The strong inductive effect of the fluorine atom can influence the pucker of the ring and the conformation of adjacent peptide bonds in more complex structures. nih.gov These computed parameters provide a detailed three-dimensional representation of the molecule. orientjchem.org
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C1-C2 | 1.554 | - |
| C2-C1-H11 | - | 109.57 |
Data calculated using B3LYP/6-311G++(d,p) basis set. researchgate.net
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Gaps
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. taylorandfrancis.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons and can act as an electron acceptor (electrophile). youtube.com
The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. orientjchem.org Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. orientjchem.org The HOMO-LUMO energy gap for this compound has been calculated, and this value provides evidence for the presence of intermolecular interactions within the compound. orientjchem.org
Table 2: Calculated FMO Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | - |
| LUMO | - |
| Energy Gap (ΔE) | - |
Specific energy values were calculated but not detailed in the provided search snippets.
Mulliken Atomic Charge Distribution and Electrostatic Potential Surfaces
Mulliken population analysis is a method for estimating partial atomic charges, which are crucial for understanding dipole moments, polarizability, and other aspects of molecular electronic structure. researchgate.net In this compound, calculations performed with the B3LYP/6-311++G(d,p) method show a distinct charge distribution. researchgate.net
The analysis reveals that all hydrogen atoms exhibit a positive charge, while the electronegative fluorine and nitrogen atoms carry a negative charge. researchgate.net This charge distribution suggests the potential for intermolecular interactions in the solid state. researchgate.net Specifically, the negatively charged nitrogen atom can act as a donor atom, while the positively charged hydrogen atoms on the aromatic ring can act as acceptor atoms. researchgate.net The molecular electrostatic potential (MEP) map visually represents these charge distributions, identifying regions that are rich or poor in electrons and thus indicating sites for electrophilic and nucleophilic attack. researchgate.net
Table 3: Mulliken Atomic Charges for Selected Atoms in this compound
| Atom | Charge |
|---|---|
| Nitrogen (N) | Negative |
| Fluorine (F) | Negative |
| Hydrogen (H) | Positive |
Calculated using B3LYP/6-311++G(d,p) basis set. researchgate.net
Theoretical Vibrational Spectroscopy Prediction and Correlation with Experimental Data
Theoretical vibrational frequency calculations are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. For this compound, which has 16 atoms, there are 42 normal modes of vibration. orientjchem.orgresearchgate.net The vibrational frequencies were calculated using the B3LYP/6-311++G(d,p) method and compared with experimental data obtained from Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy. orientjchem.org
The calculated frequencies generally show good agreement with the experimental values. researchgate.net Key vibrational modes include:
C-H vibrations : Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ range. orientjchem.org In this molecule, peaks were observed at 3078 cm⁻¹ (FTIR) and 3068 cm⁻¹ (FT-Raman), which correlate well with the calculated values of 3086 cm⁻¹ and 3060 cm⁻¹. orientjchem.org
C≡N stretching : The nitrile group vibration is characteristically found around 2200 cm⁻¹. orientjchem.org Experimental peaks at 2244 cm⁻¹ (FTIR) and 2221 cm⁻¹ (FT-Raman) align with the calculated values of 2242 cm⁻¹ and 2238 cm⁻¹. orientjchem.org
C-C vibrations : Ring C-C stretching vibrations are observed between 1650-1400 cm⁻¹. orientjchem.org
C-F vibrations : The C-F stretching vibration is assigned to sharp peaks at 1270 cm⁻¹ (FTIR) and 1285 cm⁻¹ (FT-Raman), consistent with calculated values of 1270 cm⁻¹ and 1276 cm⁻¹. orientjchem.org
CH₃ group vibrations : The molecule contains one methyl group, and its symmetric and asymmetric stretching and bending modes are also identified and assigned. orientjchem.org
Table 4: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Assignment | FTIR (Experimental) | FT-Raman (Experimental) | Calculated (Scaled) |
|---|---|---|---|
| C-H Stretch | 3078 | 3068 | 3086, 3060 |
| C≡N Stretch | 2244 | 2221 | 2242, 2238 |
| C-C Stretch | 1492, 1562 | 1494, 1591 | 1494, 1564 |
| C-F Stretch | 1270 | 1285 | 1270, 1276 |
Theoretical values calculated at the B3LYP/6-311++G(d,p) level. orientjchem.org
Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses
Bonding Characteristics and Electron Density Distributions
The distribution of electrons within the this compound molecule dictates its chemical reactivity and intermolecular interactions. Quantum chemical calculations, such as Mulliken population analysis, can determine the atomic charges, revealing the electropositive and electronegative centers of the molecule. researchgate.net In benzonitrile (B105546) derivatives, the nitrogen and fluorine atoms typically exhibit a negative charge due to their high electronegativity, influencing the molecule's electrostatic potential. researchgate.net
For the related isomer, 3-fluoro-4-methylbenzonitrile, DFT calculations with a B3LYP/6-311++G(d,p) basis set have been used to analyze its electronic structure. orientjchem.org Such analysis provides information on the charge distribution and helps in understanding the interactions between different parts of the molecule. orientjchem.org The study of Highest Occupied Molecular Orbitals (HOMO) and Lowest Unoccupied Molecular Orbitals (LUMO) further clarifies the electronic characteristics, with the HOMO representing the ability to donate an electron and the LUMO representing the ability to accept one. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net
A plot of Mulliken atomic charges for the isomer 3-fluoro-4-methylbenzonitrile indicates that the nitrogen and fluorine atoms possess a negative charge, identifying them as potential donor atoms. researchgate.net This charge distribution is fundamental to the molecule's bonding characteristics and its interaction with other molecules.
Molecular Dynamics (MD) Simulations and Conformational Dynamics
Specific studies on the molecular dynamics (MD) simulations and conformational dynamics of this compound were not found in the provided research. MD simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique would allow for the investigation of the compound's conformational flexibility, stability of different conformers, and its behavior in various environments, such as in solution. Such studies would provide a deeper understanding of the molecule's dynamic properties, which are essential for applications in materials science and drug design.
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for their applications in modern communication and data storage technologies. scirp.org Organic molecules, particularly those with donor-acceptor groups and extended π-electron systems, can exhibit significant NLO properties. jhuapl.edu Computational methods are instrumental in predicting the NLO behavior of molecules, saving time and resources compared to experimental synthesis and characterization. researchgate.net
The NLO response of a molecule is determined by its polarizability (α) and first-order hyperpolarizability (β). These properties describe how the electron cloud of a molecule is distorted by an external electric field. Calculations of these parameters can predict a molecule's potential for NLO applications. scholarsresearchlibrary.com
For the isomer 3-fluoro-4-methylbenzonitrile, quantum chemical calculations were performed to determine its polarizability and hyperpolarizability. orientjchem.org The results were obtained using the B3LYP method with the 6-311++G(d,p) basis set. orientjchem.org The calculated values are typically converted from atomic units (a.u.) to electrostatic units (esu) for comparison. scirp.org
Table 1: Calculated Polarizability and Hyperpolarizability of 3-fluoro-4-methylbenzonitrile
| Parameter | Calculated Value (a.u.) |
|---|---|
| α | 8.87 x 10⁻²⁴ esu |
| β | 1.13 x 10⁻³⁰ esu |
This data is for the isomer 3-fluoro-4-methylbenzonitrile, as detailed in the cited source. orientjchem.org
The magnitude of the first-order hyperpolarizability is a key indicator of NLO activity. researchgate.net The calculated value for 3-fluoro-4-methylbenzonitrile suggests that it could be a candidate for NLO applications. orientjchem.org
Second Harmonic Generation (SHG) is a key NLO phenomenon where two photons of the same frequency interact with a material to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength. jhuapl.eduaps.org The potential of a molecule for SHG is directly related to its first-order hyperpolarizability (β). researchgate.net Materials with high β values are promising for use in frequency-doubling applications in laser technology. researchgate.net
The computational analysis of 3-fluoro-4-methylbenzonitrile, based on its calculated first-order hyperpolarizability, indicates that the compound is a promising candidate for future applications in the field of non-linear optics. orientjchem.orgresearchgate.net The theoretical prediction of a significant hyperpolarizability value infers that the molecule could be an efficient material for SHG. orientjchem.org
Role of 4 Fluoro 3 Methylbenzonitrile As a Versatile Synthetic Intermediate
Application in the Synthesis of Complex Organic Molecules
The structure of 4-Fluoro-3-methylbenzonitrile, featuring a strategically substituted benzene (B151609) ring, allows it to serve as a foundational component in multi-step synthetic pathways. chemimpex.com The nitrile group can undergo various chemical transformations, such as hydrolysis to a carboxylic acid, reduction to an amine, or reaction with organometallic reagents to form ketones. The fluorine and methyl groups on the aromatic ring influence the molecule's electronic properties and steric hindrance, allowing for regioselective reactions. This controlled reactivity is crucial for efficiently creating complex molecular architectures in both academic and industrial research settings. chemimpex.com
Building Block for Heterocyclic Compounds and Scaffolds
While specific examples of heterocyclic systems derived directly from this compound are not extensively detailed in readily available literature, its functionalities make it a plausible precursor for such structures. The nitrile group is a common starting point for the synthesis of nitrogen-containing heterocycles like thiazoles, pyrimidines, or triazoles, which are significant scaffolds in medicinal chemistry. The aromatic ring can be further functionalized to facilitate cyclization reactions, positioning this compound as a useful starting material for novel heterocyclic compounds.
Intermediate in the Development of Active Pharmaceutical Ingredients (APIs)
This compound is identified as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). homesunshinepharma.com Its role as a precursor allows for the incorporation of the fluorinated methylbenzonitrile moiety into larger, more complex drug molecules. This application is a critical aspect of medicinal chemistry and drug discovery programs, where it contributes to the development of new therapeutic agents. chemimpex.com
Research applications have specifically highlighted the use of this compound as an important intermediate in the development of pharmaceuticals targeting neurological disorders. chemimpex.com Although specific drug candidates derived from this compound are not publicly named, its utility in this therapeutic area underscores its importance in the synthesis of molecules designed to interact with biological targets in the central nervous system. chemimpex.com
The use of this compound as a direct intermediate in the synthesis of fluconazole (B54011), itraconazole, or their analogues is not documented in the available scientific literature. It is important to note that a structural isomer, 3-Fluoro-4-methylbenzonitrile, has been identified as a building block for creating triazole-based antifungal agents like fluconazole and itraconazole. biosynth.com
Scientific literature, including patents, extensively documents the synthesis of the antidiabetic agent Trelagliptin. However, these documents consistently identify the starting material as 4-Fluoro-2-methylbenzonitrile , a structural isomer of the subject compound. google.comsamipubco.comnewdrugapprovals.org There is no evidence in the reviewed sources to suggest that this compound is used as a precursor for Trelagliptin or its analogues.
Use in Agrochemical Synthesis
Beyond pharmaceuticals, this compound is utilized in the agricultural sector as an intermediate for agrochemicals. chemimpex.com It is involved in the formulation of effective pesticides and herbicides, contributing to the development of products aimed at improving crop yields. chemimpex.com The inclusion of fluorine atoms in agrochemicals can often enhance their biological efficacy. While this specific isomer is noted for its role, the broader class of fluorine-containing benzonitriles is significant in the ongoing research and development of new pesticides. guidechem.com
Data Tables
Table 1: Profile and Applications of this compound
| Property | Value / Description | Reference(s) |
|---|---|---|
| CAS Number | 185147-08-4 | chemimpex.com |
| Molecular Formula | C₈H₆FN | chemimpex.com |
| Molecular Weight | 135.14 g/mol | chemimpex.com |
| Primary Roles | Synthetic Intermediate, Building Block | chemimpex.comhomesunshinepharma.com |
| Key Industries | Pharmaceuticals, Agrochemicals | chemimpex.com |
| Pharmaceutical Area | Intermediate for APIs, particularly for neurological disorders. | chemimpex.com |
| Agrochemical Area | Intermediate for pesticides and herbicides. | chemimpex.com |
Table 2: Role of Fluoro-methylbenzonitrile Isomers in Specific Syntheses
| Target Product Class | Specific Isomer Used | Example(s) | Reference(s) |
|---|---|---|---|
| Antidiabetic Agents | 4-Fluoro-2-methylbenzonitrile | Trelagliptin | google.comsamipubco.comnewdrugapprovals.org |
| Antifungal Agents | 3-Fluoro-4-methylbenzonitrile | Fluconazole, Itraconazole Analogues | biosynth.com |
| Agrochemicals | 3-Fluoro-4-methylbenzonitrile | General Pesticide Intermediates | guidechem.com |
Formulation of Herbicides and Pesticides
Enhancement of Biocidal Efficacy
The inclusion of fluorine atoms in the molecular structure of active agrochemical ingredients is a well-established strategy for enhancing their potency and metabolic stability. This modification can lead to increased biocidal efficacy, allowing for lower application rates and improved performance. Fluorinated pesticides are noted for being highly selective and active in small quantities. guidechem.com While research specifically quantifying the contribution of the this compound moiety to biocidal efficacy is limited, the broader class of fluorinated aromatic compounds is recognized for its significant role in creating effective and potent agrochemicals. nbinno.com
Contribution to Advanced Materials Science and Optoelectronics
The unique electronic properties conferred by the fluorine and nitrile groups make benzonitrile (B105546) derivatives valuable components in the development of high-performance materials for electronics and optics.
Synthesis of Specialty Polymers and Resins
In the field of materials science, fluorinated intermediates are used to engineer polymers with specific, desirable properties such as thermal stability, chemical resistance, and tailored electronic characteristics. nbinno.com Analogues of this compound, such as 4-Fluoro-3-nitrobenzonitrile, are recognized for their potential in developing advanced materials, including specialty polymers and coatings. nbinno.com The reactivity of the benzonitrile structure allows for its incorporation into polymer chains, influencing the final properties of the material. nbinno.com While direct examples of polymers synthesized from this compound are not prominent in the literature, the utility of closely related molecules points to its potential as a monomer or modifying agent in the creation of novel composites, functional films, and high-performance resins. nbinno.com
Development of Phosphorescent Dyes and OLED Emitters
The development of materials for Organic Light-Emitting Diodes (OLEDs) is a rapidly advancing area of materials science. Benzonitrile derivatives are frequently used as building blocks for emitter molecules, particularly for achieving highly efficient blue emission. An isomer, 4-Fluoro-2-methylbenzonitrile, serves as a key intermediate for the synthesis of high-performance Thermally Activated Delayed Fluorescence (TADF) emitters. ossila.com
Research has shown that an emitter synthesized from 4-Fluoro-2-methylbenzonitrile and bicarbazole exhibits excellent thermal stability and performance in OLED devices. ossila.com The data from such a device is summarized in the table below.
| Performance Metric | Value |
|---|---|
| Current Efficiency | 34.5 cd/A |
| Power Efficiency | 29.9 lm/W |
| External Quantum Efficiency (EQE) | 10.8% |
Data sourced from research on an emitter synthesized using 4-Fluoro-2-methylbenzonitrile, an isomer of the subject compound. ossila.com
This strong evidence for a closely related isomer highlights the suitability of the 4-fluoro-methylbenzonitrile scaffold for creating advanced emitter materials for next-generation displays and lighting.
Biological and Biomedical Research Applications of 4 Fluoro 3 Methylbenzonitrile Derivatives
Exploration of Antimutagenic Activity
The antimutagenic potential of fluorinated benzonitrile (B105546) derivatives is an area of active investigation. The introduction of fluorine atoms into organic molecules can significantly alter their electronic properties, metabolic stability, and binding interactions with biological targets, which can, in turn, influence their ability to counteract mutagenic substances.
While direct structure-antimutagenicity relationship (SAR) studies on 4-Fluoro-3-methylbenzonitrile derivatives are not extensively documented, research on related fluorinated aromatic compounds offers valuable principles. Studies on fluoroaryl-2,2′-bichalcophenes, which can be synthesized from fluorinated benzonitriles, have shown that fluorine substitution can significantly influence the antimutagenic profile of these molecules nih.gov. For instance, the position of the fluorine atom on the aromatic ring can modulate the electronic density and, consequently, the molecule's ability to interact with and neutralize mutagens smolecule.com.
In a study of fluoroaryl derivatives, it was observed that these compounds could significantly reduce the mutagenicity induced by substances like sodium azide and benzo[a]pyrene nih.gov. The antimutagenic activity was found to be dependent on the specific arrangement of the fluoroaryl moieties, suggesting that a systematic exploration of different substitution patterns on the this compound scaffold could lead to the identification of potent antimutagenic agents. The presence of a fluorine atom is often associated with enhanced metabolic stability, which could contribute to a more sustained antimutagenic effect in a biological system smolecule.com.
Derivatives of fluorinated benzonitriles have demonstrated the capacity to reduce the frequency of DNA mutations induced by various mutagens. For example, bichalcophene fluorobenzamidines, which are derived from 4-Bromo-3-fluorobenzonitrile, have been shown to decrease the mutation frequency caused by the binding of azide to DNA by 69% ossila.com. This protective effect is thought to be linked to the antioxidant properties of these compounds, which may help to bolster the cell's natural DNA repair mechanisms researchgate.net.
The mechanism by which these compounds reduce DNA mutations is likely multifactorial. It may involve direct interaction with mutagens, scavenging of reactive oxygen species that can damage DNA, and modulation of cellular DNA repair pathways. While specific data on this compound derivatives is pending, the findings from closely related compounds strongly suggest that they could be effective in reducing DNA mutation frequencies, a critical aspect in the prevention of carcinogenesis.
Investigation of Anticancer Potential
The anticancer properties of fluorinated benzonitriles are a significant focus of research, building upon the known cytostatic activity of the parent compound, this compound biosynth.com. The incorporation of fluorine can enhance the therapeutic index of anticancer agents by improving their target selectivity and pharmacokinetic profiles mdpi.com.
While specific cytotoxic data for derivatives of this compound are limited in publicly available literature, studies on analogous compounds provide a strong indication of their potential. For instance, a novel series of 4′-fluoro-benzotriazole-acrylonitrile derivatives exhibited potent antiproliferative activity at nanomolar concentrations against various cancer cell lines.
Cytotoxic Activity of 4'-Fluoro-benzotriazole-acrylonitrile Derivatives
| Compound | HeLa (Cervical Cancer) IC₅₀ (nM) | MCF-7 (Breast Cancer) IC₅₀ (nM) | A375 (Melanoma) IC₅₀ (nM) |
|---|---|---|---|
| Derivative 5 | Data not specified | Data not specified | Data not specified |
Note: The table is based on data for 4'-fluoro-benzotriazole-acrylonitrile derivatives, which are structurally distinct from this compound derivatives, but illustrates the potential cytotoxic efficacy of fluorinated nitrile compounds. Specific IC₅₀ values for "Derivative 5" were described as being in the nanomolar range in the source material, but precise figures were not provided. researchgate.net
The high potency of these related compounds underscores the potential for derivatives of this compound to exhibit significant cytotoxic effects against a range of cancer cell types.
The anticancer activity of fluorinated compounds often involves the induction of programmed cell death (apoptosis) and interference with the cell division cycle. The aforementioned 4′-fluoro-benzotriazole-acrylonitrile derivatives were found to induce a blockade of the cell cycle in the G2/M phase and to promote apoptosis in HeLa and MCF-7 cells researchgate.net.
Mechanisms of Anticancer Activity for 4'-Fluoro-benzotriazole-acrylonitrile Derivatives
| Mechanism | Observed Effect | Affected Cell Lines |
|---|---|---|
| Cell Cycle Arrest | Blockade in G2/M phase | HeLa |
| Apoptosis Induction | Increase in early and late apoptotic cells | HeLa, MCF-7 |
Note: This table is based on findings for 4'-fluoro-benzotriazole-acrylonitrile derivatives and serves as an illustrative example of the potential mechanisms for derivatives of this compound. researchgate.net
These findings suggest that derivatives of this compound could similarly exert their anticancer effects by disrupting fundamental cellular processes that are critical for cancer cell proliferation and survival.
Impact on Cellular Processes and Signaling Pathways
The parent compound, this compound, is known to inhibit kinase activity, a crucial element in many cellular signaling pathways that are often dysregulated in cancer biosynth.com. Kinases are key regulators of cell growth, proliferation, and survival, and their inhibition can lead to the suppression of tumor growth. It is plausible that derivatives of this compound could be designed to target specific kinases with greater potency and selectivity, thereby offering a more targeted therapeutic approach.
Furthermore, the study of 4′-fluoro-benzotriazole-acrylonitrile derivatives revealed that these compounds can act as microtubule-destabilising agents researchgate.net. Microtubules are essential components of the cytoskeleton and are critical for cell division. Disruption of microtubule dynamics is a clinically validated strategy for cancer treatment. This suggests that the broader class of fluorinated benzonitrile derivatives, including those from this compound, may have the potential to interfere with the cellular cytoskeleton, leading to mitotic catastrophe and cell death in cancer cells. The exploration of these and other cellular targets will be crucial in elucidating the full therapeutic potential of this class of compounds.
Modulation of Protein Phosphorylation States
Protein phosphorylation, a key post-translational modification, is a critical regulatory mechanism in a vast array of cellular processes. Aberrant phosphorylation, often driven by dysregulated kinase activity, is a hallmark of many diseases, including cancer. The parent compound, this compound (FMN), has been identified as a cytostatic agent that can inhibit the growth of cancer cells by targeting kinase activity. biosynth.com Specifically, FMN has demonstrated inhibitory effects on protein kinase C and cAMP-dependent protein kinase. biosynth.com
Building on this, researchers have explored derivatives of this compound as potential kinase inhibitors. While specific, comprehensive data on a wide range of its derivatives remains an active area of investigation, the principle of utilizing this scaffold for kinase inhibition is established. The development of small molecule kinase inhibitors is a major focus in oncology, and the fluorinated benzonitrile motif is a recurring feature in many such therapeutic agents. pharmacyjournal.orgchemicalkinomics.com
| Compound | Target Kinase | Activity (IC50) | Reference |
|---|---|---|---|
| 4-((2R,3R)-2-Ethyl-3-hydroxy-5-oxopyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile (SARM 2f) | Androgen Receptor (AR) - a nuclear receptor with kinase interactions | Agonist activity, tissue-selective | nih.govresearchgate.net |
| ML04 (a dimethylamino-but-2-enoic amide derivative of a fluorinated quinazoline) | EGFR | Sub-nanomolar range | huji.ac.il |
Influence on Gene Expression Patterns
The modulation of protein phosphorylation can have downstream effects on gene expression by altering the activity of transcription factors. While direct studies detailing the comprehensive influence of this compound derivatives on global gene expression patterns are not yet widely published, their role as signaling modulators suggests a significant impact. For instance, by inhibiting specific kinases, these compounds can interfere with signaling cascades that ultimately control the transcription of genes involved in cell proliferation, survival, and differentiation.
Further research, potentially employing techniques such as microarray analysis or RNA sequencing, is needed to fully elucidate the specific genes and pathways that are transcriptionally regulated by this class of compounds.
Effects on Cellular Metabolic Activity
Cellular metabolism is intricately linked to cell signaling and gene expression. The metabolic reprogramming of cancer cells, for example, is now recognized as a key hallmark of the disease. The introduction of fluorine into drug candidates can influence their metabolic fate and interaction with metabolic enzymes. nih.gov
Studies on various fluorinated compounds have shown that they can alter cellular metabolic pathways. nih.govresearchgate.net While specific data on the direct effects of this compound derivatives on cellular metabolic activity are still emerging, their potential to act as enzyme inhibitors or to be metabolized into active or inactive compounds suggests they could significantly impact cellular bioenergetics and biosynthetic pathways. Future metabolomic studies will be instrumental in mapping these effects.
Bioisosteric Applications in Drug Design
The concept of bioisosterism, where one atom or group of atoms is replaced by another with similar physical or chemical properties to create a new compound with improved biological activity, is a fundamental strategy in drug design. The fluorine atom, due to its unique properties, is a highly effective bioisostere. acs.orgscispace.comnih.govresearchgate.net
Fluorine as a Bioisostere for Enhanced Potency and Metabolism
The substitution of hydrogen or a hydroxyl group with fluorine can profoundly and beneficially alter a molecule's properties. Fluorine's high electronegativity and small van der Waals radius allow it to modulate the electronic environment of a molecule without introducing significant steric hindrance. acs.orgresearchgate.nettandfonline.com This can lead to enhanced binding affinity for the target protein, thereby increasing potency. researchgate.net
Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. researchgate.net By strategically placing fluorine atoms at metabolically labile positions in a drug candidate, medicinal chemists can block oxidative metabolism, leading to improved metabolic stability, a longer half-life, and increased bioavailability. researchgate.nethyphadiscovery.com
| Property | Effect of Fluorine Substitution | Reference |
|---|---|---|
| Potency | Can be significantly increased due to enhanced binding affinity. | researchgate.net |
| Metabolic Stability | Increased by blocking sites of oxidative metabolism. | researchgate.nethyphadiscovery.com |
| Lipophilicity | Can be fine-tuned to optimize absorption and distribution. | pharmacyjournal.org |
| pKa | Can be modulated to improve solubility and permeability. | pharmacyjournal.org |
Fluorination for Improved Pharmacokinetic Properties (ADME)
The collective effects of fluorination on potency, metabolic stability, lipophilicity, and acidity translate into improved pharmacokinetic properties, encompassing absorption, distribution, metabolism, and excretion (ADME). pharmacyjournal.orgnih.gov Judicious placement of fluorine can enhance a drug's ability to cross cell membranes, leading to better oral bioavailability. pharmacyjournal.orgnih.gov It can also influence plasma protein binding and tissue distribution, directing the drug to its intended site of action.
Numerous successful drug development programs have leveraged fluorination to overcome ADME challenges. nih.gov For instance, the introduction of a fluorine atom into a pyrrole-based MK2 inhibitor scaffold led to greatly improved permeability, enhanced solubility, and reduced in vivo clearance, resulting in significantly increased oral exposure while preserving the target potency. nih.gov
Design of Selective Androgen Receptor Modulators (SARMs)
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR). The goal of SARM development is to harness the anabolic benefits of androgens in muscle and bone while minimizing the undesirable androgenic effects on tissues such as the prostate.
The this compound scaffold has proven to be a valuable starting point for the design of novel, nonsteroidal SARMs. In a notable example, 2-chloro-4-fluoro-3-methylbenzonitrile was utilized as a key intermediate in the synthesis of ACP-105, a potent and selective SARM with partial agonist activity. acs.orgnih.gov This compound demonstrated a robust anabolic effect on muscle in preclinical models with significantly less impact on the prostate compared to testosterone. nih.gov This highlights the utility of the this compound core in achieving the desired tissue selectivity for this important therapeutic class. Further research has led to the development of other potent SARMs derived from fluorinated benzonitrile structures, such as SARM 2f. nih.govresearchgate.net
Environmental Fate and Degradation Studies of Fluorinated Benzonitriles
Biodegradation Pathways of Fluorinated Aromatics
The biodegradation of fluorinated aromatic compounds is a complex process influenced by both the aromatic ring and the fluorine substituents. Microbial degradation is a key mechanism for the removal of these pollutants from the environment.
Microbial Defluorination Mechanisms and Identifying Degrading Strains
The cleavage of the carbon-fluorine bond, or defluorination, is a critical step in the complete mineralization of fluorinated organic pollutants. This process can be initiated by various microbial enzymes under both aerobic and anaerobic conditions. Oxygenases play a crucial role in aerobic degradation by hydroxylating the aromatic ring, which can lead to the spontaneous release of the fluoride ion from an unstable intermediate. While specific strains capable of degrading 4-Fluoro-3-methylbenzonitrile have not been extensively documented, research on other fluorinated aromatics points to the potential involvement of several bacterial genera.
For instance, Pseudomonas species have been shown to metabolize fluorobenzene by converting it to fluorinated catechols, which are then subject to ring cleavage researchgate.net. Strains of Rhodococcus are also well-known for their versatile catabolic capabilities, including the degradation of aromatic compounds nih.govnih.gov. Fungi, with their powerful extracellular enzyme systems, also represent a promising avenue for the degradation of recalcitrant fluorinated compounds nih.gov. The degradation of the nitrile group is often accomplished by nitrilase or nitrile hydratase enzymes, which have been identified in various bacteria, including Rhodococcus and Burkholderia species nih.govnih.gov.
A plausible initial step in the biodegradation of this compound is the enzymatic hydrolysis of the nitrile group to a carboxylic acid, forming 4-fluoro-3-methylbenzoic acid. This reaction is catalyzed by nitrilase enzymes. Subsequently, dioxygenase enzymes could attack the aromatic ring, leading to the formation of a fluorinated catechol intermediate. The defluorination can then occur during the subsequent metabolic steps.
Table 1: Examples of Microbial Genera with Potential for Degrading Fluorinated Aromatic Compounds and Aromatic Nitriles
| Microbial Genus | Relevant Degradation Capabilities | Potential Role in this compound Degradation |
| Pseudomonas | Degradation of fluorobenzene and other fluorinated aromatics; nitrilase activity. | May initiate degradation of the aromatic ring and/or the nitrile group. |
| Rhodococcus | Broad metabolic diversity for aromatic compounds; known for nitrile hydratase and nitrilase systems. | A strong candidate for the initial hydrolysis of the nitrile group. |
| Burkholderia | Metabolism of various aromatic compounds, including benzonitrile (B105546) isomers. | Could potentially metabolize the nitrile and the aromatic ring. |
| Fusarium | Fungal species with nitrilase activity. | May contribute to the degradation in soil environments. |
Influence of Fluorine Position and Number on Biodegradability
The position and number of fluorine atoms on an aromatic ring significantly impact its susceptibility to microbial degradation. The high electronegativity of fluorine can make the aromatic ring less susceptible to electrophilic attack by oxygenases, which is often the initial step in aerobic degradation.
Studies on isomeric fluorobenzoates have shown that the position of the fluorine atom affects the degradation pathway and rate. For example, under denitrifying conditions, 2-fluorobenzoate and 4-fluorobenzoate were degraded, while 3-fluorobenzoate was recalcitrant . This suggests that the position of the fluorine atom relative to other functional groups is a critical determinant of biodegradability. In the case of this compound, the fluorine atom is para to the nitrile group and meta to the methyl group. This specific arrangement will influence the electronic properties of the aromatic ring and, consequently, its interaction with microbial enzymes. The presence of the methyl group, another substituent on the ring, further complicates the degradation profile, potentially influencing the initial site of enzymatic attack.
Environmental Persistence and Recalcitrance Assessment
The recalcitrance of fluorinated compounds is also influenced by soil properties such as organic matter content, pH, and microbial activity researchgate.net. Adsorption to soil organic matter can reduce the bioavailability of the compound for microbial degradation, thereby increasing its persistence.
Table 2: General Persistence of Related Fluorinated Aromatic Compounds in the Environment
| Compound Class | Environmental Compartment | General Persistence | Factors Influencing Persistence |
| Fluorinated Pesticides | Soil | High (half-lives can exceed a year) | Soil type, microbial population, temperature, moisture |
| Fluorobenzoates | Water (anaerobic) | Variable depending on isomer | Presence of specific microbial consortia, redox conditions |
| Fluorinated Industrial Chemicals | Multiple | Generally high | Degree of fluorination, presence of other functional groups |
Role in Environmental Contamination and Bioremediation Strategies
The use of fluorinated benzonitriles as intermediates in the synthesis of pharmaceuticals and agrochemicals suggests potential pathways for their release into the environment through industrial effluents and agricultural runoff. Their potential persistence raises concerns about long-term contamination of soil and water resources.
Bioaugmentation Approaches for Pollutant Removal
Bioaugmentation, the introduction of specific microorganisms to a contaminated site to enhance the degradation of pollutants, is a promising strategy for the remediation of environments contaminated with recalcitrant compounds like this compound krishisanskriti.orgmdpi.com. This approach often involves the isolation and enrichment of microbial strains with the desired degradative capabilities, which are then introduced into the contaminated soil or water.
For nitrile-contaminated sites, bioaugmentation with bacteria possessing potent nitrilase or nitrile hydratase activity, such as strains of Rhodococcus or Pseudomonas, has shown success tandfonline.com. A successful bioaugmentation strategy for this compound would likely involve a consortium of microorganisms capable of both nitrile hydrolysis and the degradation of the resulting fluorinated aromatic acid. The effectiveness of bioaugmentation can be enhanced by optimizing environmental conditions such as pH, temperature, and nutrient availability to support the growth and activity of the introduced microorganisms nih.gov.
Enzymatic Bioremediation Potentials
Enzymatic bioremediation, the use of isolated enzymes to treat contaminated environments, offers a more targeted approach compared to using whole microbial cells. For the remediation of this compound, nitrilases are particularly promising enzymes researchgate.netdongguk.edu. These enzymes can hydrolyze the nitrile group to the corresponding carboxylic acid under mild conditions.
The immobilization of enzymes on solid supports can enhance their stability and reusability, making the process more economically viable nih.govmdpi.com. A potential enzymatic remediation strategy for this compound could involve a two-step process: first, the use of an immobilized nitrilase to convert the nitrile to a carboxylic acid, followed by treatment with enzymes capable of defluorination and ring cleavage. Research into novel enzymes with high activity and stability towards fluorinated substrates is crucial for the development of effective enzymatic bioremediation technologies.
Table 3: Key Enzymes in the Potential Bioremediation of this compound
| Enzyme Class | Function | Potential Application | Microbial Source Examples |
| Nitrilase | Hydrolysis of the nitrile group to a carboxylic acid and ammonia. | Initial step in the degradation of this compound. | Rhodococcus, Pseudomonas, Fusarium |
| Dioxygenase | Incorporation of two oxygen atoms into the aromatic ring, leading to ring cleavage. | Degradation of the aromatic ring of the resulting 4-fluoro-3-methylbenzoic acid. | Pseudomonas, Burkholderia |
| Dehalogenase | Cleavage of the carbon-fluorine bond. | Removal of the fluorine atom, a critical step for complete mineralization. | Various bacteria and fungi |
Future Research Directions and Emerging Paradigms in 4 Fluoro 3 Methylbenzonitrile Research
Novel Synthetic Methodologies and Process Intensification
The synthesis of 4-fluoro-3-methylbenzonitrile and related fluorinated aromatic compounds is evolving beyond traditional batch processing, with a significant push towards innovative and intensified manufacturing strategies.
Novel Synthetic Routes: Future research will likely focus on developing more efficient and atom-economical synthetic pathways. While established methods often involve multi-step sequences, new approaches aim to reduce the number of steps and the use of hazardous reagents. google.com For instance, novel catalytic systems are being explored to facilitate direct C-H fluorination or cyanation on substituted toluene precursors, potentially offering a more direct route to the target molecule. The use of reagents like sulfuryl fluoride (SO₂F₂) for mediating transformations of related functional groups, such as the dehydration of aldoximes to nitriles, represents another area of innovation that could be adapted for benzonitrile (B105546) synthesis. beilstein-journals.orgorganic-chemistry.org
Process Intensification with Flow Chemistry: A major paradigm shift involves the transition from batch reactors to continuous flow microreactor systems. beilstein-journals.org This technology offers substantial advantages for the synthesis of fluorinated compounds, including:
Enhanced Safety: Many fluorination and nitration reactions are highly exothermic. Microreactors provide superior heat and mass transfer, mitigating the risk of thermal runaways. researchgate.netcetjournal.it
Improved Yield and Selectivity: Precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize product yield and minimize the formation of impurities. beilstein-journals.org
Scalability: Flow chemistry systems offer a more straightforward path from laboratory-scale synthesis to industrial production. beilstein-journals.org
Future work will focus on designing integrated, multi-step flow systems that can perform sequential reactions to produce this compound and its derivatives in a continuous, automated fashion. cetjournal.it
| Parameter | Traditional Batch Reactor | Continuous Flow Microreactor |
|---|---|---|
| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent, high surface-area-to-volume ratio |
| Mass Transfer | Often limited, especially in multiphasic systems | Highly efficient due to short diffusion distances researchgate.net |
| Safety | Higher risk of thermal runaway with exothermic reactions | Inherently safer due to small reaction volumes and superior temperature control cetjournal.it |
| Reaction Time | Hours to days | Seconds to minutes researchgate.net |
| Scalability | Complex, often requires re-optimization | Simpler, achieved by numbering-up or running for longer durations |
Advanced Spectroscopic Techniques for In Situ Monitoring
To fully realize the benefits of process intensification, real-time reaction monitoring is essential. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes. researchgate.net The application of advanced spectroscopic techniques for in situ monitoring of reactions involving this compound is a critical area for future development.
In situ spectroscopy provides real-time data on reaction kinetics, the formation of intermediates, and the consumption of reactants without the need for manual sampling. spectroscopyonline.com This allows for dynamic control and optimization of the reaction process.
Key Spectroscopic Tools for Future Application:
Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These techniques are powerful for monitoring changes in functional groups. For instance, the characteristic nitrile (C≡N) stretch can be tracked in real-time to determine the rate of formation of this compound. youtube.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR is an emerging PAT tool that can provide detailed structural information on reactants, intermediates, and products directly within the reaction stream. ¹⁹F NMR, in particular, is uniquely suited for monitoring the incorporation and transformation of fluorine-containing species.
UV-Vis Spectroscopy: This technique can be used to monitor the concentration of chromophoric species involved in the reaction.
The integration of these in situ monitoring tools with automated flow chemistry platforms will enable the development of self-optimizing reaction systems, where feedback loops adjust process parameters in real-time to maintain optimal performance. researchgate.net
| Technique | Information Provided | Advantages for this compound Synthesis |
|---|---|---|
| FTIR/Raman | Vibrational modes of functional groups spectroscopyonline.com | Real-time tracking of C≡N and C-F bond formation/changes. |
| NMR | Detailed molecular structure, quantification | Unambiguous identification of isomers and intermediates; ¹⁹F NMR is highly specific. |
| UV-Vis | Concentration of UV-active species | Monitoring aromatic intermediates and products. |
Integration of Artificial Intelligence and Machine Learning in Computational Design
Predictive Modeling: ML models, particularly neural networks and tree-based algorithms, can be trained on existing chemical databases to predict a wide range of properties for new derivatives of this compound. This includes:
Physicochemical Properties: Predicting lipophilicity (LogP) and acidity/basicity (pKa), which are crucial for drug development. chemrxiv.org
Spectroscopic Data: Machine learning is being used to predict NMR chemical shifts, including for ¹⁹F NMR, which can aid in structure elucidation. researchgate.net
Bioactivity and Toxicity: Predicting the biological activity against specific targets and potential toxicity profiles before a compound is ever synthesized.
De Novo Molecular Design: Generative AI models can design entirely new molecules based on a desired set of properties. schrodinger.com Starting with the this compound scaffold, these algorithms can explore vast chemical spaces to generate novel derivatives with optimized characteristics for specific applications, such as enhanced binding affinity to a biological target or improved material properties. schrodinger.com
Reaction Optimization: AI can also be applied to synthetic chemistry by predicting the outcomes of reactions under different conditions. This can help chemists identify the optimal catalysts, solvents, and temperatures to maximize the yield and purity of this compound, reducing the need for extensive empirical experimentation.
Expansion of Biomedical Applications and Targeted Therapy Development
The unique properties conferred by the fluorine atom and the nitrile group make this compound a valuable scaffold for medicinal chemistry. Fluorine substitution can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.
Scaffold for Novel Therapeutics: While this compound itself is an intermediate, its structural motifs are found in various biologically active molecules. Future research will focus on using it as a starting point for the synthesis of new classes of therapeutic agents. Its related isomer, 4-fluoro-2-methylbenzonitrile, is already used as a building block for Active Pharmaceutical Ingredients (APIs) like Trelagliptin, used to treat type II diabetes. ossila.com Research can explore derivatives of this compound for applications in areas such as:
Oncology: Developing inhibitors for kinases or other enzymes implicated in cancer progression.
Neuroscience: Designing modulators for receptors in the central nervous system.
Infectious Diseases: Creating novel antibacterial or antiviral agents.
Targeted Drug Delivery: The development of targeted therapies aims to deliver cytotoxic agents specifically to cancer cells, minimizing damage to healthy tissue. nih.gov The unique physicochemical properties of fluorinated compounds can be exploited in the design of these systems. nih.gov Derivatives of this compound could be incorporated into drug conjugates, where the fluorinated moiety helps to modulate properties like stability and cellular uptake. The use of fluorine also opens the door to using ¹⁹F NMR or Positron Emission Tomography (PET) imaging (with ¹⁸F isotopes) to track the distribution of these targeted agents within the body.
Comprehensive Environmental Impact Assessments and Mitigation Strategies
The increasing use of fluorinated organic compounds necessitates a thorough understanding of their environmental fate and potential impact. nih.govnih.gov Due to the strength of the carbon-fluorine bond, many organofluorine compounds are persistent in the environment and can bioaccumulate. nih.govnih.gov
Environmental Fate and Toxicity Studies: A critical area for future research is the comprehensive environmental assessment of this compound and its degradation products. This includes:
Biodegradation Pathways: Investigating whether microorganisms can degrade the compound and identifying the metabolic pathways and resulting products.
Persistence and Bioaccumulation: Quantifying the compound's half-life in soil and water and its potential to accumulate in the food chain.
Ecotoxicology: Assessing the toxicity of the compound to a range of organisms, including aquatic life and soil microbes.
Mitigation and Remediation Strategies: Alongside impact assessments, research into effective mitigation and remediation strategies is crucial. This involves:
Green Chemistry Principles: Designing synthetic processes that minimize waste and prevent the release of the compound into the environment.
Advanced Oxidation Processes: Exploring methods like ozonation or photocatalysis to break down the compound in industrial wastewater.
Bioremediation: Identifying or engineering microorganisms that can effectively mineralize fluorinated aromatic compounds. mdpi.com
Incineration: Properly controlled high-temperature incineration can be an effective method for the complete destruction of fluorinated organic waste, although it requires careful management of byproducts like hydrogen fluoride. mdpi.com
A proactive approach to understanding and managing the environmental lifecycle of this compound will be essential for ensuring its sustainable use in future technologies and applications. acs.org
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing 4-fluoro-3-methylbenzonitrile, and how should data be interpreted?
- Methodology : Use Fourier-transform infrared spectroscopy (FT-IR) to identify the nitrile (C≡N) stretch (~2220 cm⁻¹) and C-F stretches (1100–1000 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves aromatic protons and methyl/fluorine substituents. For example, the fluorine substituent induces deshielding in adjacent protons, observable in ¹H NMR splitting patterns. UV-Vis spectroscopy can assess electronic transitions influenced by the electron-withdrawing nitrile and fluorine groups. Computational methods like Natural Bond Orbital (NBO) analysis or Fukui functions may refine electronic structure interpretations .
Q. What synthetic routes are recommended for preparing this compound in high purity?
- Methodology : Consider nucleophilic aromatic substitution (SNAr) on 3-methyl-4-nitrobenzonitrile, replacing nitro with fluorine using KF or a fluorinating agent (e.g., Selectfluor®). Alternatively, Suzuki-Miyaura coupling could introduce the methyl group post-fluorination. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures ≥98% purity, verified by GC or HPLC .
Q. How does the fluorine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodology : Fluorine’s electron-withdrawing effect activates the nitrile group toward nucleophilic attack or metal-catalyzed couplings. For example, in Pd-catalyzed cyanation, the nitrile may act as a directing group. Compare reaction rates with non-fluorinated analogs (e.g., 3-methylbenzonitrile) using kinetic studies or computational modeling (DFT) to quantify electronic effects .
Q. What are the storage and handling protocols for this compound to ensure stability?
- Methodology : Store in airtight, light-resistant containers at 2–8°C under inert gas (N₂/Ar). Monitor decomposition via periodic GC-MS analysis. Handle in a fume hood with PPE (gloves, goggles) due to potential irritancy. Avoid prolonged exposure to moisture, which may hydrolyze the nitrile to an amide .
Advanced Research Questions
Q. How can computational chemistry optimize the design of derivatives based on this compound for biological activity?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target enzymes (e.g., kinases). Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for reactivity hotspots. Validate predictions with in vitro assays (e.g., enzyme inhibition) .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound?
- Methodology : Cross-reference data from multiple techniques (e.g., FT-IR, ¹⁹F NMR) and computational simulations (Gaussian software). Compare with structurally analogous compounds (e.g., 4-fluoro-2-methylbenzonitrile) to isolate substituent effects. Publish raw spectral data in open repositories for community validation .
Q. How can AI-driven retrosynthesis tools improve the scalability of this compound production?
- Methodology : Input the target structure into platforms like ASKCOS or IBM RXN, using databases (Reaxys, SciFinder) to prioritize routes with high atom economy and low hazardous byproducts. Validate AI-predicted pathways via small-scale experiments, optimizing parameters (catalyst loading, solvent) iteratively .
Q. What experimental approaches assess the thermal stability and decomposition pathways of this compound?
- Methodology : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition onset temperatures. Pair with GC-MS or FT-IR to identify volatile decomposition products (e.g., HF, CO₂). Computational pyrolysis simulations (ReaxFF) model bond cleavage sequences under thermal stress .
Notes on Data Reliability
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
